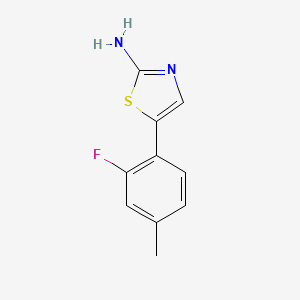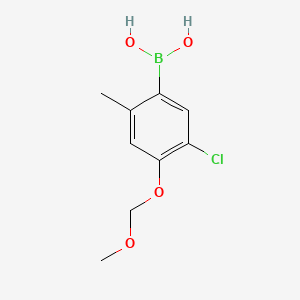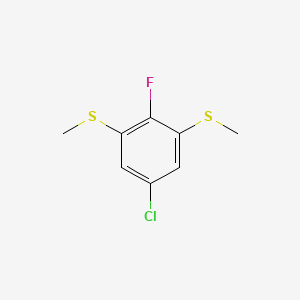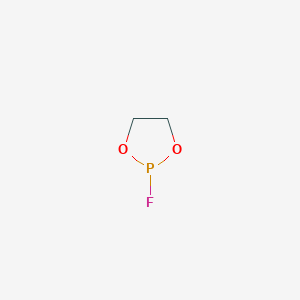
2-Fluoro-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄FO₂P. It is a cyclic compound containing a phosphorus atom bonded to an oxygen atom and a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaphospholane can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction typically involves the following steps:
- Mixing the polyfluoroalkyl dichlorophosphate with the alkanediol in the presence of pyridine and diethyl ether.
- Allowing the reaction to proceed at room temperature or under mild heating conditions.
- Isolating the product through standard purification techniques such as distillation or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous production techniques to ensure a consistent and high-yield output.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the fluorine atom with other functional groups.
Oxidation and reduction: The phosphorus atom in the compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different phosphorus-containing species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), methoxide ions (CH₃O⁻), and amines (RNH₂).
Oxidation and reduction: Reagents such as elemental sulfur (S) and reducing agents like sodium borohydride (NaBH₄) can be used to facilitate these reactions.
Major Products Formed
Nucleophilic substitution: The major products formed are substituted dioxaphospholanes, where the fluorine atom is replaced by the nucleophile.
Oxidation and reduction: The products include various oxidized or reduced phosphorus species, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is highly reactive due to its electron-deficient nature, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Fluoro-1,3,2-dioxaphosphorinane: A related compound with a six-membered ring structure instead of a five-membered ring.
2-Fluoro-4,5-benzo-1,3,2-dioxaphospholane: Contains a benzene ring fused to the dioxaphospholane ring.
Uniqueness
2-Fluoro-1,3,2-dioxaphospholane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine analog. The fluorine atom also influences the compound’s electronic properties, making it valuable for specific applications in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
765-40-2 |
|---|---|
Molekularformel |
C2H4FO2P |
Molekulargewicht |
110.02 g/mol |
IUPAC-Name |
2-fluoro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2 |
InChI-Schlüssel |
LFPXHGWWESIRJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
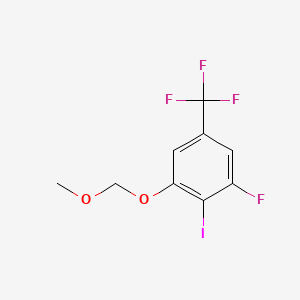
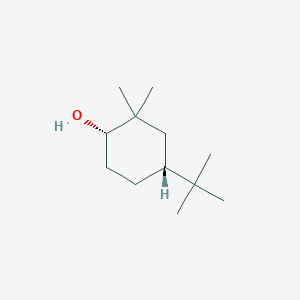
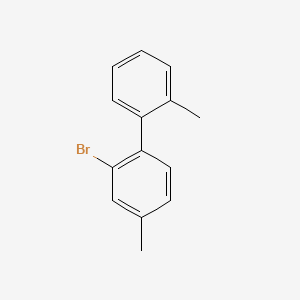
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
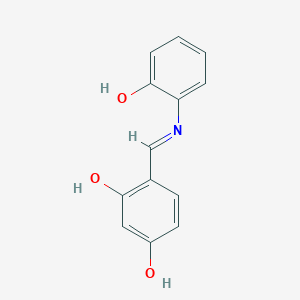
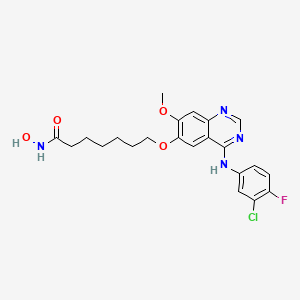
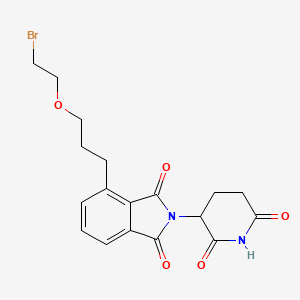
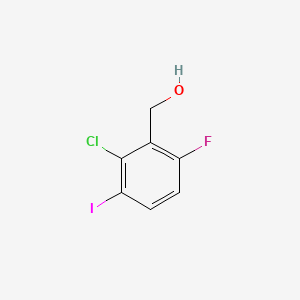
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
